N-(3-Oxooctanoyl)-L-homoserine lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

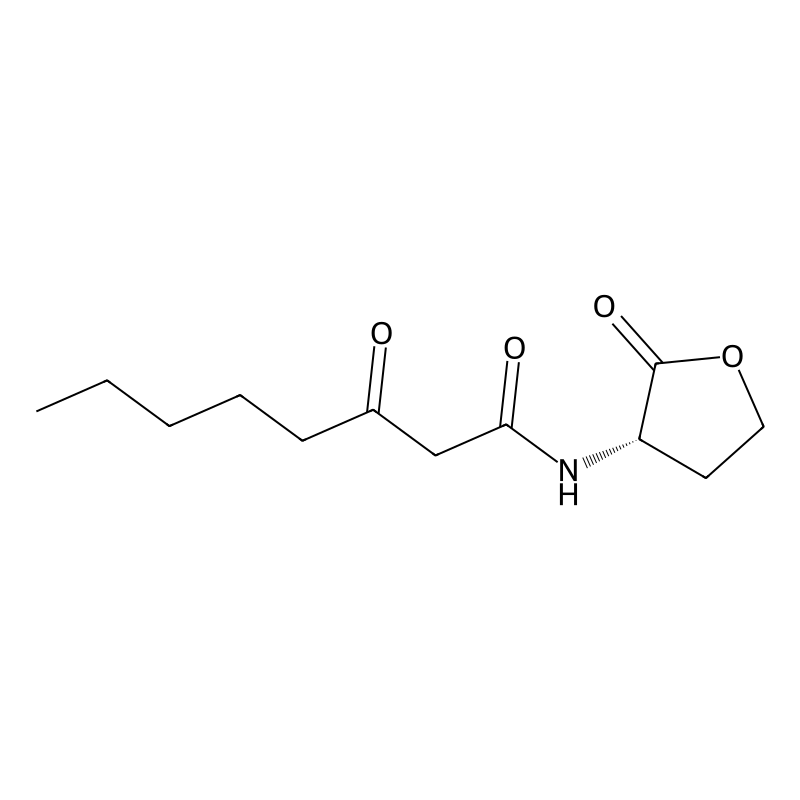

N-(3-Oxooctanoyl)-L-homoserine lactone, commonly known as N-3-oxo-octanoyl-homoserine lactone, is a signaling molecule belonging to the family of N-acyl-homoserine lactones. It serves as an autoinducer in bacterial quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. This compound is particularly synthesized by Agrobacterium tumefaciens through the action of the enzyme TraI, which catalyzes its formation from L-homoserine lactone and an acyl-CoA precursor . The molecular structure features a lactone ring and a carbon chain of eight carbons with a keto group at the third position, which is crucial for its biological activity.

N-(3-Oxooctanoyl)-L-homoserine lactone exhibits significant biological activities, particularly in plant defense mechanisms. Studies have shown that pretreatment with this compound primes plants such as Arabidopsis thaliana against pathogens like Pseudomonas syringae and Pectobacterium carotovorum. This priming effect is mediated through the salicylic acid signaling pathway, enhancing the expression of defense-related genes and increasing the activity of various defense enzymes . Furthermore, it has been observed to induce physiological responses such as hydrogen peroxide bursts and accumulation of phenolic compounds, contributing to enhanced plant resistance against biotic stressors .

The synthesis of N-(3-Oxooctanoyl)-L-homoserine lactone can be achieved through several methods:

- Biosynthetic Pathway: This is primarily conducted by bacteria like Agrobacterium tumefaciens, where TraI synthesizes the compound from acyl-CoA precursors.

- Chemical Synthesis: Laboratory methods involve the reaction between L-homoserine lactone and 3-oxooctanoyl-CoA under controlled conditions to yield N-(3-Oxooctanoyl)-L-homoserine lactone.

- Synthetic Variants: Various synthetic routes can be employed to create analogs or derivatives for research purposes, often focusing on modifying the acyl chain or functional groups attached to the homoserine lactone moiety .

N-(3-Oxooctanoyl)-L-homoserine lactone has several applications:

- Agricultural Biotechnology: Its role in enhancing plant resistance makes it valuable for developing biopesticides or plant growth promoters.

- Microbial Research: As a model compound for studying quorum sensing mechanisms in bacteria.

- Pharmaceuticals: Potential applications in drug development targeting bacterial communication systems, which could lead to novel antimicrobial strategies .

Research into interaction studies involving N-(3-Oxooctanoyl)-L-homoserine lactone has revealed its capacity to modulate various biological pathways. It interacts with LuxR-type receptors, influencing gene expression related to virulence and biofilm formation in bacteria. Furthermore, studies have indicated that this compound can enhance calcium signaling pathways in host cells, leading to increased reactive oxygen species production, which is crucial for immune responses .

N-(3-Oxooctanoyl)-L-homoserine lactone shares structural similarities with other N-acyl-homoserine lactones but exhibits unique properties that distinguish it from its analogs. Here are some similar compounds:

N-(3-Oxooctanoyl)-L-homoserine lactone's unique eight-carbon chain length and specific functional groups contribute to its distinct biological activities compared to these similar compounds. Its ability to prime plant defenses while also acting as a bacterial signaling molecule underscores its multifaceted role in ecological interactions.

N-(3-Oxooctanoyl)-L-homoserine lactone serves as a cornerstone molecule in bacterial quorum sensing, enabling sophisticated cell-to-cell communication mechanisms that coordinate population-wide behaviors. This small diffusible signaling molecule belongs to the N-acyl-homoserine lactone family, which represents one of the major groups of autoinducer molecules found primarily in Gram-negative proteobacteria. The compound functions as a density-dependent signal that accumulates in the environment proportional to bacterial population size, triggering coordinated responses once threshold concentrations are achieved.

The molecule's signaling capacity extends across multiple bacterial species, though its most extensively studied role occurs in Agrobacterium tumefaciens, where it specifically controls the expression of Ti plasmid conjugal transfer genes. In this system, N-(3-Oxooctanoyl)-L-homoserine lactone interacts with the TraR protein, a LuxR-type transcriptional regulator that binds the autoinducer to form active complexes capable of modulating gene expression. The specificity of this interaction demonstrates remarkable precision, as only N-(3-Oxooctanoyl)-L-homoserine lactone among 32 tested analogs showed strong stimulatory activity in wild-type TraR expression systems.

The fundamental mechanism underlying quorum sensing via N-(3-Oxooctanoyl)-L-homoserine lactone involves a regulatory feedback loop where bacterial cells produce the signal molecule through dedicated synthase enzymes, monitor its accumulation in the environment, and respond collectively when population density reaches critical thresholds. This system enables bacteria to distinguish between individual and community contexts, facilitating the transition from planktonic to multicellular behaviors that enhance survival and competitiveness in complex environments.

Historical Discovery and Characterization in Bacterial Communication

The discovery and characterization of N-(3-Oxooctanoyl)-L-homoserine lactone emerged from foundational research into bacterial cell-to-cell communication systems, building upon the pioneering work with bioluminescent bacteria that first revealed the existence of autoinduction mechanisms. The first acyl-homoserine lactone, N-3-(oxo-hexanoyl)-homoserine lactone, was identified as the natural inducer of bioluminescence in Vibrio fischeri, establishing the conceptual framework for understanding density-dependent bacterial signaling.

Subsequently, N-(3-Oxooctanoyl)-L-homoserine lactone was identified as the specific autoinducer responsible for regulating conjugal transfer of the Ti plasmid in Agrobacterium tumefaciens. This discovery proved particularly significant because it demonstrated that quorum sensing extended beyond bioluminescence to encompass critical processes like horizontal gene transfer, which fundamentally impacts bacterial evolution and adaptation. The molecule was later designated as Agrobacterium autoinducer, reflecting its central role in this bacterium's communication system.

Structural characterization revealed that N-(3-Oxooctanoyl)-L-homoserine lactone possesses a molecular formula of C12H19NO4 with a molecular weight of 241.28 daltons. The compound exhibits distinctive solubility properties, dissolving readily in chloroform at concentrations up to 50 mg/mL while maintaining stability under appropriate storage conditions. These physicochemical properties proved crucial for developing analytical methods and bioassay systems that enabled detailed functional studies.

The historical development of research into N-(3-Oxooctanoyl)-L-homoserine lactone paralleled advances in understanding bacterial social behaviors, revealing that microorganisms exhibit sophisticated communication networks comparable to those found in higher organisms. This paradigm shift fundamentally altered perspectives on bacterial biology, demonstrating that single-celled organisms possess remarkable capacity for collective decision-making and coordinated responses to environmental challenges.

Taxonomic Distribution Among Gram-negative Bacteria

N-(3-Oxooctanoyl)-L-homoserine lactone demonstrates widespread distribution across taxonomically diverse Gram-negative bacterial lineages, though its presence and functional significance vary considerably among different species. Over 50 Gram-negative bacterial species utilize acyl-homoserine lactones as autoinducers, with many producing multiple variants including N-(3-Oxooctanoyl)-L-homoserine lactone or structurally related compounds. This broad distribution suggests ancient evolutionary origins and fundamental importance in bacterial ecology and adaptation.

Within the Proteobacteria, N-(3-Oxooctanoyl)-L-homoserine lactone production has been documented across multiple classes, including Alpha-, Beta-, and Gamma-proteobacteria. Agrobacterium tumefaciens represents the most extensively characterized producer, where the molecule serves as the primary autoinducer for Ti plasmid functions. Additional producers include various Pseudomonas species, though these bacteria typically utilize N-(3-Oxooctanoyl)-L-homoserine lactone alongside other acyl-homoserine lactones in complex multi-signal systems.

The taxonomic distribution extends beyond classical proteobacterial lineages to include representatives in Bacteroidetes, Cyanobacteria, and even some archaeal species. This phylogenetic breadth indicates either ancient origins predating major bacterial divergences or extensive horizontal transfer of quorum sensing capabilities. The presence of N-(3-Oxooctanoyl)-L-homoserine lactone production in plant-associated bacteria suggests particular ecological advantages in host-microbe interactions and competitive environments.

Comparative analyses reveal that while the basic biochemical machinery for N-(3-Oxooctanoyl)-L-homoserine lactone synthesis shows conservation across taxa, the regulatory networks and target gene sets controlled by this autoinducer exhibit substantial diversity. This pattern suggests that while the fundamental signaling mechanism represents an ancient innovation, its regulatory applications have diversified extensively through evolutionary time, enabling species-specific adaptations to distinct ecological niches and lifestyle requirements.

Structural Positioning Within N-Acyl Homoserine Lactone Family

N-(3-Oxooctanoyl)-L-homoserine lactone occupies a distinctive position within the N-acyl homoserine lactone family, characterized by specific structural features that confer unique biological properties and receptor recognition patterns. The molecule consists of two primary structural domains: a conserved homoserine lactone ring system that provides the basic recognition scaffold, and a variable acyl chain that determines species-specific signaling characteristics. In N-(3-Oxooctanoyl)-L-homoserine lactone, the acyl component comprises an eight-carbon chain bearing a 3-oxo substitution, positioning it among medium-chain acyl-homoserine lactones with enhanced biological activity.

The structural architecture reflects the general organizational principles governing acyl-homoserine lactone diversity, where chain length typically ranges from 4 to 18 carbons and substitution patterns vary at the C3 position. The 3-oxo modification present in N-(3-Oxooctanoyl)-L-homoserine lactone represents one of three common substitution patterns, alongside unsubstituted and 3-hydroxy variants. This particular modification significantly influences both biological activity and receptor binding specificity, often enhancing potency compared to unsubstituted analogs.

Comparative structure-activity relationship studies demonstrate that N-(3-Oxooctanoyl)-L-homoserine lactone exhibits remarkable specificity for its cognate receptor systems, with even minor structural modifications dramatically altering biological activity. Among 32 tested analogs, only N-(3-Oxooctanoyl)-L-homoserine lactone showed strong stimulatory activity in wild-type Agrobacterium tumefaciens systems, while many structural variants functioned as potent antagonists. This specificity underscores the precise molecular recognition requirements underlying quorum sensing systems.

The positioning of N-(3-Oxooctanoyl)-L-homoserine lactone within the acyl-homoserine lactone family also reflects evolutionary relationships among bacterial signaling systems. Phylogenetic analyses of acyl-homoserine lactone synthases suggest that enzymes producing this compound evolved from ancestral systems through changes in substrate recognition specificity. These evolutionary transitions involved modifications in acyl-carrier protein recognition that enabled utilization of different fatty acid precursors, ultimately leading to the diverse array of acyl-homoserine lactones observed in contemporary bacterial populations.

Evolutionary Significance in Bacterial Communication

The evolutionary significance of N-(3-Oxooctanoyl)-L-homoserine lactone extends far beyond its immediate functional roles, representing a key innovation that fundamentally transformed bacterial social behaviors and ecological strategies. The emergence of sophisticated chemical communication systems enabled by molecules like N-(3-Oxooctanoyl)-L-homoserine lactone facilitated the evolution of complex multicellular-like behaviors in prokaryotic organisms, including coordinated biofilm formation, synchronized virulence expression, and collective resource exploitation.

Evolutionary analyses of acyl-homoserine lactone synthase enzymes reveal that the capacity to produce N-(3-Oxooctanoyl)-L-homoserine lactone arose through specific adaptations in substrate recognition mechanisms. These evolutionary events involved the modification of ancestral enzymes that originally utilized acyl-carrier proteins to recognize acyl-CoA substrates, representing an example of evolutionary exaptation where existing molecular machinery was repurposed for new functions. This evolutionary pathway demonstrates how biochemical innovations can arise through relatively modest changes in enzyme specificity that unlock entirely new signaling capabilities.

The evolutionary pressure for maintaining N-(3-Oxooctanoyl)-L-homoserine lactone signaling systems likely stems from the substantial fitness advantages conferred by coordinated group behaviors. Bacteria capable of collective responses can more effectively compete for resources, resist environmental stresses, and exploit ecological opportunities that exceed the capabilities of individual cells. The specificity of N-(3-Oxooctanoyl)-L-homoserine lactone recognition systems also provides evolutionary advantages by enabling species-specific communication while avoiding interference from heterospecific signals.

Recent discoveries of aroyl-homoserine lactones in plant-associated bacteria like Rhodopseudomonas palustris illustrate ongoing evolutionary innovation in bacterial communication systems. These novel signaling molecules utilize plant-derived substrates such as p-coumarate rather than bacterial fatty acids, suggesting that environmental substrate availability can drive the evolution of specialized signaling systems. This evolutionary flexibility indicates that bacterial communication networks continue to diversify and adapt to new ecological contexts, with N-(3-Oxooctanoyl)-L-homoserine lactone representing one successful solution among many possible chemical communication strategies.

Enzymatic Synthesis Pathways

LuxI-Type Synthase Mechanisms

LuxI-type acylhomoserine lactone (AHL) synthases catalyze the formation of 3-oxo-C8-HSL through a two-substrate reaction. These enzymes utilize S-adenosylmethionine (SAM) as the homoserine lactone donor and acyl-acyl carrier protein (acyl-ACP) as the acyl chain source [1] [2]. Structural studies reveal that LuxI-family enzymes, such as EsaI and LasI, possess a conserved V-shaped hydrophobic cleft that accommodates the acyl chain of acyl-ACP substrates [3] [4]. The catalytic mechanism involves nucleophilic attack by the amine group of SAM on the carbonyl carbon of the acyl-ACP, followed by lactonization of the methionine moiety [2] [5].

Sequential Ordered Reaction Mechanisms

Kinetic analyses demonstrate that LuxI-type synthases follow a sequential ordered mechanism. SAM binds first to the enzyme, inducing conformational changes that create a binding pocket for acyl-ACP [2] [4]. This ordering ensures proper alignment of substrates for the acylation step. Mutagenesis studies on Burkholderia mallei BmaI1 revealed that disrupting residues in the acyl-binding cleft alters substrate specificity, confirming the critical role of this region in guiding the reaction sequence [4].

Role of S-Adenosylmethionine and Acyl-ACP in Biosynthesis

SAM contributes both the homoserine lactone ring and the methylthioadenosine byproduct, while acyl-ACP provides the 3-oxooctanoyl moiety. Mass spectrometry studies using isotopically labeled methionine confirmed SAM as the exclusive nitrogen source in the lactone ring [1] [3]. Acyl-ACP specificity arises from interactions between the enzyme's hydrophobic cleft and the acyl chain's length/oxidation state. For example, EsaI preferentially binds 3-oxohexanoyl-ACP due to steric constraints imposed by Thr140 in its active site [3] [4].

Substrate Specificity in Synthesis

Substrate selectivity depends on three factors:

- Acyl chain length: LasI accommodates longer chains (C12) through a deeper binding cleft compared to EsaI (C6) [3].

- Oxidation state: 3-oxo groups are stabilized by hydrogen bonding with backbone amides in the β-bulge region [2] [4].

- ACP interactions: The phosphopantetheine arm of acyl-ACP forms transient contacts with surface residues, enhancing catalytic efficiency for native substrates over acyl-CoA analogs [4].

Mutating Thr142 in LasI to smaller residues (Ala/Gly) broadens substrate acceptance to include 3-hydroxy and unmodified acyl chains [3]. This plasticity suggests evolutionary optimization for signal specificity rather than absolute substrate discrimination.

Signal Reception and Binding Mechanisms

TraR-3-oxo-C8-HSL Binding Interactions

In Agrobacterium tumefaciens, the transcriptional regulator TraR binds 3-oxo-C8-HSL with high specificity. Structural studies show the ligand nests within a hydrophobic pocket formed by TraR's N-terminal domain, with key interactions including:

- Hydrogen bonds between the lactone carbonyl and Arg230

- Van der Waals contacts between the 3-oxooctanoyl chain and Phe162/Trp167 [5].

This binding induces a 40° rotation in the helix-turn-helix DNA-binding domain, enabling TraR to recognize promoter sequences [5].

Conformational Changes in Receptor Proteins

Ligand binding triggers two major structural transitions:

- Alpha-helix stabilization: The N-terminal domain adopts a rigid α-helical structure that positions the DNA-binding domain for dimerization.

- Dimer interface remodeling: Hydrophobic residues (Leu129, Val132) reorient to create a complementary surface for partner protomers [5].

These changes increase TraR's DNA-binding affinity by >100-fold compared to the apo form.

Dimerization and Oligomerization Events

3-oxo-C8-HSL binding enables TraR dimerization, a prerequisite for DNA recognition. The dimer interface involves symmetric interactions between the C-terminal domains, with each monomer contributing a β-sheet strand to form an antiparallel β-barrel [5]. Oligomerization extends beyond dimers in some systems; for example, LuxR-type regulators form tetrameric complexes that cooperatively bind multiple promoter sites.

Diffusion and Transport Across Bacterial Membranes

Passive Diffusion Mechanisms

The small molecular weight (241.3 Da) and moderate hydrophobicity (logP ≈ 1.8) of 3-oxo-C8-HSL enable efficient passive diffusion across lipid bilayers. Fluorescence quenching assays demonstrate rapid equilibration between intracellular and extracellular compartments, with t₁/₂ < 2 minutes in Pseudomonas aeruginosa [2]. This permeability eliminates the need for dedicated export systems in most gram-negative bacteria.

Active Transport Systems

While passive diffusion dominates, some species employ active transport under specific conditions:

- RND efflux pumps: Burkholderia glumae uses BpeAB-OprB to modulate extracellular 3-oxo-C8-HSL concentrations during biofilm dispersal.

- ABC transporters: Vibrio harveyi upregulates an ABC exporter under high-cell-density conditions to prevent signal overload.

These systems fine-tune quorum-sensing dynamics in complex environments but remain secondary to passive diffusion in most characterized species [2] [4].